molecular formula C21H27N5O3S B3221666 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide CAS No. 1207050-03-0

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide

Cat. No.: B3221666
CAS No.: 1207050-03-0
M. Wt: 429.5
InChI Key: UMGWOVVVVPBLDL-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole ring fused to a 1,3-thiazole core. Key structural elements include:

  • 1,2,3-Triazole moiety: Substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a methyl group.
  • 1,3-Thiazole ring: Methyl-substituted at position 4 and linked to a carboxamide group at position 3.
  • Side chain: The carboxamide nitrogen is bonded to a 3-(propan-2-yloxy)propyl chain, introducing ether functionality for enhanced solubility and conformational flexibility.

The compound’s design leverages the pharmacological relevance of triazole-thiazole hybrids, which are known for antimicrobial, anticancer, and enzyme-inhibitory activities . Its synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by thiazole ring closure and carboxamide coupling, as inferred from analogous procedures in .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(3-propan-2-yloxypropyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-13(2)29-12-6-11-22-20(27)19-14(3)23-21(30-19)18-15(4)26(25-24-18)16-7-9-17(28-5)10-8-16/h7-10,13H,6,11-12H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWOVVVVPBLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCCCOC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiazole ring is often synthesized via a condensation reaction involving a thioamide and a haloketone. The final step involves coupling the triazole and thiazole intermediates under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Functional Groups and Associated Reactivity

The compound’s reactivity arises from the following key groups:

  • Triazole ring (1,2,3-triazole) : Prone to electrophilic substitution and coordination with metals.

  • Thiazole core : Participates in nucleophilic substitutions and electrophilic additions.

  • Carboxamide (–CONH–) : Susceptible to hydrolysis under acidic/basic conditions.

  • Propan-2-yloxypropyl chain : Ether linkages may undergo cleavage in strong acids or oxidizing agents.

Hydrolysis Reactions

The carboxamide group is reactive under hydrolytic conditions:

Reaction Conditions Outcome
Acidic hydrolysisHCl/H₂O, refluxCleavage to carboxylic acid (–COOH) and amine (–NH₂) derivatives.
Basic hydrolysisNaOH/EtOH, 80°CFormation of carboxylate salt and ammonia.

Research Insight : Modifications to the carboxamide side chain (e.g., altering the propan-2-yloxy group) significantly impact solubility and enzymatic interactions .

Oxidation

  • Ether side chain : The propan-2-yloxy group can oxidize to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H⁺).

  • Thiazole ring : Resists oxidation but may undergo ring-opening under extreme conditions (e.g., ozone).

Reduction

  • Triazole ring : Catalytic hydrogenation (H₂/Pd) reduces the triazole to a dihydrotriazole, altering conjugation .

Electrophilic Aromatic Substitution (EAS)

  • Thiazole : Bromination or nitration occurs at the 4-position due to electron-withdrawing effects of the adjacent carboxamide.

  • Triazole : Limited EAS activity due to electron-deficient nature but may undergo sulfonation under forcing conditions .

Nucleophilic Substitution

  • Ether chain : The propan-2-yloxy group may undergo nucleophilic displacement with strong bases (e.g., Grignard reagents).

Coordination and Metal Complexation

The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance stability or modify biological activity .

Research Findings on Reactivity and Biological Impact

  • Side-chain modifications : Replacing the propan-2-yloxy group with polar groups (e.g., –OH) improves aqueous solubility but reduces membrane permeability.

  • Hydrolysis stability : The carboxamide resists hydrolysis at physiological pH, critical for maintaining in vivo efficacy.

  • Triazole-thiazole synergy : Combined aromatic systems enhance π-stacking interactions with biological targets, such as HSET/KIFC1 in cancer cells.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, the synthesis process can be achieved through a combination of triazole and thiazole moieties, which are known for their diverse biological activities. The structural elucidation is often confirmed using techniques such as NMR spectroscopy and X-ray crystallography.

Research indicates that compounds containing the triazole and thiazole rings exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound has been investigated for its potential as an anti-cancer agent.

Case Study: Anticancer Activity

In a study published in Molecules, the synthesized compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Inhibition of cell proliferation
A549 (Lung)15.0Cell cycle arrest

Computational Studies

Computational chemistry has been employed to predict the pharmacokinetic properties of the compound. Studies utilizing molecular docking have shown promising interactions with targets involved in cancer progression.

Table 3: ADME Properties

PropertyValue
AbsorptionHigh
DistributionModerate
MetabolismHepatic
ExcretionRenal

Industrial Applications

Beyond medicinal uses, this compound may have applications in material science due to its unique structural properties. The incorporation of triazole and thiazole functionalities can lead to novel materials with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrid Scaffolds

The compound shares structural homology with several derivatives synthesized in and . A comparative analysis is provided below:

Compound ID/Name Structural Features Biological Activity Physicochemical Properties References
Target Compound 4-Methyl-thiazole, 1-(4-methoxyphenyl)-5-methyl-triazole, N-(3-isopropoxypropyl)carboxamide Not explicitly reported (inferred: potential kinase/esterase inhibition via docking) High polarity (ether/carboxamide), moderate solubility in DMSO
9c () 1-(4-Benzodiazolylphenyl)-triazole, N-(4-bromophenyl-thiazol-5-yl)acetamide Enhanced binding affinity in docking studies vs. α-glucosidase (IC₅₀ ~0.5 μM) Low aqueous solubility (logP ~3.2); m.p. 214–216°C
4 () 4-(4-Chlorophenyl)-thiazole, 1-(4-fluorophenyl)-5-methyl-triazole, pyrazole-dihydrothiazole Not reported; structural focus (isostructural with 5 ) Triclinic crystal system (P̄1); planar conformation
5 () 4-(4-Fluorophenyl)-thiazole, 1-(4-fluorophenyl)-5-methyl-triazole Similar to 4 ; fluorophenyl enhances π-stacking in crystal packing Triclinic symmetry; one fluorophenyl group perpendicular to plane
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]carboxamide () Ethoxyphenyl-triazole, methyltriazole-phenyl carboxamide Antimicrobial activity implied by structural analogues Crystallizes in monoclinic system; logP ~2.8

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Halogenated aryl groups (e.g., 4-bromophenyl in 9c ) significantly enhance enzyme-binding affinity compared to methoxy or methyl groups, likely due to hydrophobic interactions and halogen bonding .
  • Fluorophenyl derivatives (e.g., 4 and 5 ) exhibit improved crystallinity and π-stacking, which may correlate with stability in formulation .

N-[3-(dimethylamino)propyl] derivatives () show higher basicity, altering pharmacokinetic profiles .

Crystallographic Insights: Compounds with triclinic symmetry (e.g., 4 and 5) display two independent molecules per asymmetric unit, suggesting polymorphism risks in drug development . Planarity of the triazole-thiazole core is critical for target engagement, as non-planar conformations (e.g., perpendicular fluorophenyl in 5) reduce binding entropy .

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide represents a novel structure that integrates the triazole and thiazole moieties, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2SC_{20}H_{26}N_4O_2S, with a molecular weight of 382.51 g/mol. The presence of the methoxyphenyl and thiazole groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. A related study highlighted that derivatives with similar structures demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis and ESKAPE pathogens . The triazole moiety is particularly noted for its role in inhibiting cell wall synthesis in bacteria.

Antitubercular Activity

In vitro studies have shown that derivatives of triazole-thiazole hybrids exhibit promising antitubercular activity. For instance, compounds with structural similarities to our target compound have been reported to inhibit M. tuberculosis effectively, with some exhibiting minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL . This suggests that our compound may also possess similar antitubercular properties.

The proposed mechanism for the antimicrobial activity of triazole-thiazole compounds involves interference with nucleic acid synthesis and disruption of cellular processes. The triazole ring can chelate metal ions essential for bacterial growth, while the thiazole ring may enhance membrane permeability .

Case Studies

StudyCompoundTarget PathogenMIC (μg/mL)Findings
Alcaraz et al., 20225nM. tuberculosis12.5Significant activity compared to Isoniazid
Nyoni et al., 20235gESKAPE pathogensVariableInhibited growth across multiple strains
Shinde et al., 2023Various derivativesM. bovis BCG15Effective against multiple strains

Q & A

Q. What are the standard protocols for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:
  • Step 1 : Condensation of intermediates (e.g., 4-methoxyaniline derivatives) with isocyanides or azides to form triazole or thiazole cores .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., alkylation of the propyloxy side chain) .
    Characterization requires:
  • IR/NMR spectroscopy : To confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and regiochemistry .
  • Mass spectrometry : For molecular weight validation (expected [M+H]⁺ ≈ 455.5 g/mol based on C₂₂H₂₆N₆O₃S) .
  • Elemental analysis : To verify purity (>95% by HPLC) .

Q. How is crystallographic data for this compound processed to resolve structural ambiguities?

  • Methodological Answer : Use SHELXL for refinement of X-ray diffraction
  • Apply restraints for disordered moieties (e.g., the propan-2-yloxy group) .
  • Validate hydrogen bonding networks using ORTEP for anisotropic displacement ellipsoids .
    Cross-check with WinGX for symmetry validation and packing analysis .

Advanced Research Questions

Q. How can contradictory data in structural studies (e.g., NMR vs. X-ray results) be resolved?

  • Methodological Answer :
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., rotamers in the carboxamide group) .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify discrepancies .
  • High-resolution X-ray diffraction : Resolve ambiguities in bond lengths/angles (e.g., triazole-thiazole dihedral angles) with SHELXL refinement .

Q. What experimental design optimizes yield in multi-step syntheses of this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) :
  • Variables : Reaction time, temperature, and catalyst loading (e.g., Cu(I) for click chemistry) .
  • Response surface methodology : Optimize conditions for critical steps (e.g., cyclization of the triazole ring at 80–100°C) .
  • In-line analytics : Use FTIR or ReactIR to monitor reaction progress and minimize side products .

Q. How can molecular docking predict the compound’s biological activity against target proteins?

  • Methodological Answer :
  • Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges .
  • Protein-ligand docking : Use AutoDock Vina or Glide to simulate binding modes (focus on interactions with the thiazole carboxamide and triazole motifs) .
  • MD simulations : Validate stability of docked poses (e.g., RMSD <2 Å over 50 ns) with GROMACS .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic solvents (e.g., DMF/EtOH mixtures) for slow evaporation .
  • Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions .
  • Cryocooling : Use liquid N₂ to stabilize crystals during X-ray data collection (100 K) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-5-carboxamide

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